1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide
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Description
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H21FN4O and its molecular weight is 340.402. The purity is usually 95%.
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Scientific Research Applications
Antiviral Drug Discovery
This compound is part of a broader exploration in antiviral drug discovery, with a focus on various compounds showing potential in treating viral infections. Specifically, this compound is considered in the context of developing new strategies for treating viral infections, highlighting the ongoing research and innovation in antiviral therapeutics (De Clercq, 2009).
Synthesis of Heterocycles
Research into the synthesis of N,S-containing heterocycles includes the exploration of compounds like 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide. These studies are significant for their applications in creating new molecules with potential pharmacological uses (Dotsenko et al., 2012).
Mycobacterium Tuberculosis Inhibitors
A series of compounds related to this chemical structure were designed and evaluated for their efficacy against Mycobacterium tuberculosis. The research in this area aims to find novel treatments for tuberculosis, a significant global health challenge (Jeankumar et al., 2013).
Exploration in Piperidinium Compounds
The study of Piperidinium compounds, including derivatives of the specified chemical, involves the investigation of their chemical reactions and potential applications in various medical and scientific contexts (Abdalha et al., 2011).
Dopamine and Serotonin Antagonists
Research in this area focuses on compounds that have the potential to act as dopamine D-2 and serotonin 5-HT2 receptor antagonists. These studies are critical for developing new treatments for neurological and psychiatric disorders (Perregaard et al., 1992).
Antimicrobial Activities
Some derivatives of this compound have been explored for their antimicrobial activities. These studies are part of a larger effort to find new antimicrobial agents that can be effective against resistant strains of bacteria and other pathogens (Flefel et al., 2018).
Properties
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c20-15-5-1-2-6-17(15)21-19(25)13-8-10-24(11-9-13)18-12-14-4-3-7-16(14)22-23-18/h1-2,5-6,12-13H,3-4,7-11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTGIWCLOLENGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.